molecular formula C22H17N3O2 B5157578 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide

Cat. No. B5157578
M. Wt: 355.4 g/mol
InChI Key: QCBJDAQPHATMML-BENRWUELSA-N
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Description

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide, commonly known as MPOA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. MPOA is a synthetic compound that has been developed through a series of chemical reactions and has shown promising results in various scientific studies.

Mechanism of Action

MPOA acts as a modulator of certain neurotransmitter receptors, such as the GABA-A receptor and the NMDA receptor. It has been shown to enhance the activity of these receptors, leading to an increase in the release of certain neurotransmitters, such as dopamine and serotonin. This mechanism of action is believed to be responsible for the potential therapeutic effects of MPOA in the treatment of neurological disorders.
Biochemical and Physiological Effects:
MPOA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition. MPOA has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

MPOA has several advantages for use in scientific research. It is a synthetic compound, which allows for precise control over its chemical properties and purity. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, MPOA also has some limitations. It is a relatively complex compound to synthesize, which may limit its availability for use in certain research studies. Additionally, its potential therapeutic effects have not yet been fully explored, and further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on MPOA. One potential area of research is the development of new synthetic methods for the production of MPOA, which may improve its availability for use in scientific studies. Additionally, further research is needed to fully understand the mechanism of action of MPOA and its potential therapeutic applications. Future studies may also explore the use of MPOA in combination with other compounds for the treatment of neurological disorders.

Synthesis Methods

MPOA is synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2-methyl-5-(2-nitrophenyl)oxazole with 2-aminopyridine in the presence of a catalyst to form 2-methyl-5-(2-pyridyl)oxazole. The second step involves the reaction of 2-methyl-5-(2-pyridyl)oxazole with 3-bromophenylacrylic acid in the presence of a coupling agent to form MPOA.

Scientific Research Applications

MPOA has been extensively studied for its potential application in various fields of research. It has shown significant potential in the field of neuroscience, where it has been used to study the mechanism of action of certain neurotransmitters and their receptors. MPOA has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(Z)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-15-9-11-17(22-25-21-19(27-22)8-5-13-23-21)14-18(15)24-20(26)12-10-16-6-3-2-4-7-16/h2-14H,1H3,(H,24,26)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBJDAQPHATMML-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide

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